Cas no 1213498-36-2 ((2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol)

(2S)-2-Amino-2-(2-bromopyridin-3-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a 2-bromopyridin-3-yl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The presence of both amino and hydroxyl functional groups enables its use in asymmetric catalysis and as a building block for complex heterocyclic structures. The bromine atom at the 2-position of the pyridine ring offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its stereochemical purity (S-configuration) makes it valuable for enantioselective synthesis. The compound is typically handled under inert conditions due to its sensitivity to air and moisture.
(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol structure
1213498-36-2 structure
商品名:(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol
CAS番号:1213498-36-2
MF:C7H9BrN2O
メガワット:217.063160657883
CID:6205912
PubChem ID:130865139

(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol
    • EN300-1915072
    • 1213498-36-2
    • (S)-2-Amino-2-(2-bromopyridin-3-yl)ethan-1-ol
    • インチ: 1S/C7H9BrN2O/c8-7-5(6(9)4-11)2-1-3-10-7/h1-3,6,11H,4,9H2/t6-/m1/s1
    • InChIKey: IWNRUZGIJFJDIP-ZCFIWIBFSA-N
    • ほほえんだ: BrC1C(=CC=CN=1)[C@@H](CO)N

計算された属性

  • せいみつぶんしりょう: 215.98983g/mol
  • どういたいしつりょう: 215.98983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 59.1Ų

(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1915072-0.1g
(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol
1213498-36-2
0.1g
$1521.0 2023-09-17
Enamine
EN300-1915072-1.0g
(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol
1213498-36-2
1g
$1729.0 2023-06-02
Enamine
EN300-1915072-1g
(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol
1213498-36-2
1g
$1729.0 2023-09-17
Enamine
EN300-1915072-0.5g
(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol
1213498-36-2
0.5g
$1660.0 2023-09-17
Enamine
EN300-1915072-0.25g
(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol
1213498-36-2
0.25g
$1591.0 2023-09-17
Enamine
EN300-1915072-2.5g
(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol
1213498-36-2
2.5g
$3389.0 2023-09-17
Enamine
EN300-1915072-0.05g
(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol
1213498-36-2
0.05g
$1452.0 2023-09-17
Enamine
EN300-1915072-10.0g
(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol
1213498-36-2
10g
$7435.0 2023-06-02
Enamine
EN300-1915072-5g
(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol
1213498-36-2
5g
$5014.0 2023-09-17
Enamine
EN300-1915072-10g
(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol
1213498-36-2
10g
$7435.0 2023-09-17

(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol 関連文献

(2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-olに関する追加情報

Recent Advances in the Application of (2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol (CAS: 1213498-36-2) in Chemical Biology and Pharmaceutical Research

The compound (2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol (CAS: 1213498-36-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This chiral amino alcohol derivative, characterized by its 2-bromopyridin-3-yl moiety, serves as a crucial building block in the synthesis of biologically active molecules. Recent studies have highlighted its potential as a key intermediate in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds. The presence of both amino and hydroxyl functional groups, along with the bromine substituent, provides multiple sites for further chemical modifications, enabling the creation of diverse molecular scaffolds with tailored pharmacological properties.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of (2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's chiral center and bromopyridine ring were found to be critical for achieving high selectivity and potency against BTK, a key target in the treatment of B-cell malignancies and autoimmune diseases. The study reported that derivatives of this compound exhibited nanomolar inhibitory activity against BTK, with favorable pharmacokinetic profiles in preclinical models. These findings underscore the potential of (2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol as a valuable scaffold for the development of next-generation kinase inhibitors.

Another notable application of this compound was explored in a recent ACS Infectious Diseases publication, where it was utilized as a precursor for the synthesis of novel antimicrobial agents. Researchers synthesized a series of hybrid molecules by conjugating (2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol with various heterocyclic motifs, resulting in compounds with potent activity against multidrug-resistant bacterial strains. The bromine atom in the pyridine ring was found to play a crucial role in enhancing the compounds' ability to penetrate bacterial cell membranes, while the amino alcohol moiety contributed to target binding affinity. These results highlight the compound's potential in addressing the growing challenge of antibiotic resistance.

From a synthetic chemistry perspective, recent advances in catalytic asymmetric synthesis have improved the efficiency of producing (2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol with high enantiomeric purity. A study in Organic Letters described a novel organocatalytic approach that achieved >99% ee for this compound, addressing previous challenges in its large-scale production. This methodological breakthrough is expected to facilitate broader exploration of the compound's applications in medicinal chemistry and enable more extensive structure-activity relationship studies.

In conclusion, (2S)-2-amino-2-(2-bromopyridin-3-yl)ethan-1-ol (CAS: 1213498-36-2) has emerged as a versatile and valuable compound in contemporary chemical biology and pharmaceutical research. Its applications span from kinase inhibitor development to antimicrobial agent discovery, supported by recent methodological improvements in its synthesis. As research continues to uncover new therapeutic possibilities for this scaffold, it is poised to play an increasingly important role in drug discovery pipelines targeting various diseases. Future studies are expected to explore its potential in additional therapeutic areas and further optimize its physicochemical properties for enhanced drug-like characteristics.

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